molecular formula C7H12Cl2N2S B1426751 N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride CAS No. 1332531-54-0

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride

Cat. No.: B1426751
CAS No.: 1332531-54-0
M. Wt: 227.15 g/mol
InChI Key: VQUGKALEENKTAT-UHFFFAOYSA-N
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Description

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride is a chemical compound with the molecular formula C7H10N2S.2ClH. It is known for its unique structure, which includes a thiazole ring and a cyclopropane moiety. This compound is often used in various scientific research applications due to its interesting chemical properties and potential biological activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride typically involves the reaction of a thiazole derivative with a cyclopropanamine. One common method includes the use of N-(1,3-thiazol-5-ylmethyl)amine and cyclopropanecarboxylic acid, followed by a series of reactions to introduce the dihydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes steps such as purification through recrystallization and drying under controlled conditions to obtain the final product in solid form .

Chemical Reactions Analysis

Types of Reactions

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium azide for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce various substituted thiazole or cyclopropane derivatives .

Scientific Research Applications

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: Researchers study its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: This compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride is unique due to its thiazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research applications, distinguishing it from other similar compounds .

Properties

IUPAC Name

N-(1,3-thiazol-5-ylmethyl)cyclopropanamine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H10N2S.2ClH/c1-2-6(1)9-4-7-3-8-5-10-7;;/h3,5-6,9H,1-2,4H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQUGKALEENKTAT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CN=CS2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12Cl2N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

227.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 2
Reactant of Route 2
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 3
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N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 4
Reactant of Route 4
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 5
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride
Reactant of Route 6
N-(1,3-thiazol-5-ylmethyl)cyclopropanamine dihydrochloride

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